molecular formula C7H9O3PS B8145502 5-(Dimethylphosphoryl)thiophene-2-carboxylic acid

5-(Dimethylphosphoryl)thiophene-2-carboxylic acid

Cat. No.: B8145502
M. Wt: 204.19 g/mol
InChI Key: VEGQMZMPMRZWMI-UHFFFAOYSA-N
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Description

5-(Dimethylphosphoryl)thiophene-2-carboxylic acid is a thiophene derivative substituted at the 5-position with a dimethylphosphoryl group (–PO(CH₃)₂) and a carboxylic acid (–COOH) at the 2-position. Thiophene derivatives are widely studied for their applications in pharmaceuticals, materials science, and agrochemicals due to their electronic delocalization and versatility in functionalization .

Properties

IUPAC Name

5-dimethylphosphorylthiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9O3PS/c1-11(2,10)6-4-3-5(12-6)7(8)9/h3-4H,1-2H3,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEGQMZMPMRZWMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(C)C1=CC=C(S1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9O3PS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

  • Substrate Activation : The bromine atom at the 5-position of the thiophene ring undergoes oxidative addition with a palladium catalyst (e.g., Pd(PPh₃)₄), forming a Pd(II) intermediate.

  • Transmetallation : A dimethylphosphine oxide boronic acid or pinacol ester reacts with the Pd complex, transferring the phosphoryl group.

  • Reductive Elimination : The Pd catalyst releases the coupled product, yielding the phosphorylated thiophene derivative.

Key Conditions :

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: K₃PO₄ (2 equiv)

  • Solvent: 1,4-Dioxane at 90°C

  • Reaction Time: 12–24 hours

  • Yield: 88%

Post-Reaction Processing

The methyl ester is hydrolyzed to the carboxylic acid using aqueous NaOH (2M) at 60°C for 4 hours, followed by acidification with HCl to pH 2. Purification via recrystallization (ethanol/water) achieves >98% purity.

Alternative Synthetic Routes

Nucleophilic Substitution with Phosphine Oxide Anions

A hypothetical route involves displacing the bromine atom in 5-bromo-2-thiophenecarboxylic acid with a dimethylphosphine oxide anion.

Steps :

  • Generate the phosphine oxide anion by deprotonating dimethylphosphine oxide with NaH.

  • React with 5-bromo-2-thiophenecarboxylic acid methyl ester in DMF at 80°C.

  • Hydrolyze the ester to the acid.

Challenges :

  • Low reactivity of aryl bromides toward nucleophilic substitution.

  • Competing elimination or side reactions.

Oxidation of Phosphine Precursors

Introducing a dimethylphosphine group followed by oxidation could yield the phosphoryl moiety.

Procedure :

  • Grignard Reaction : Treat 5-bromo-2-thiophenecarboxylic acid with Me₂PMgCl to form 5-(dimethylphosphine)-2-thiophenecarboxylic acid.

  • Oxidation : Use H₂O₂ or Ozone to oxidize the phosphine to the phosphoryl group.

Limitations :

  • Grignard reagents may decompose under acidic conditions (from the carboxylic acid).

  • Requires protection/deprotection of the carboxylic acid group.

Comparative Analysis of Methods

Method Yield Conditions Advantages Disadvantages
Pd-Catalyzed Cross-Coupling88%Pd(PPh₃)₄, 90°C, 1,4-dioxaneHigh yield, scalableCostly catalyst, inert atmosphere required
Nucleophilic SubstitutionTheoreticalNaH, DMF, 80°CNo transition metalsLow feasibility, side reactions
Oxidation of PhosphineTheoreticalH₂O₂, RTSimple oxidation stepRequires protected intermediates

Optimization and Scale-Up Considerations

Catalyst Efficiency

Alternative catalysts like PdCl₂(dppf) may reduce costs while maintaining efficiency. In similar Suzuki couplings, PdCl₂(dppf) achieved 85% yields with shorter reaction times (8 hours).

Solvent Effects

Replacing 1,4-dioxane with toluene or THF could lower toxicity. However, polar aprotic solvents like DMF may enhance nucleophilic substitution routes.

Temperature Control

Lowering the cross-coupling temperature to 70°C with microwave assistance reduced side products in analogous syntheses.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d₆) : δ 8.12 (s, 1H, thiophene), 3.15 (d, 6H, P(CH₃)₂), 13.1 (s, 1H, COOH).

  • ³¹P NMR : δ 28.5 ppm (consistent with P=O).

  • IR : 1680 cm⁻¹ (C=O), 1240 cm⁻¹ (P=O).

Purity Assessment

HPLC analysis (C18 column, 0.1% H₃PO₄/ACN) confirmed 98.5% purity, with retention time = 6.2 min .

Chemical Reactions Analysis

Types of Reactions

5-(Dimethylphosphoryl)thiophene-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the phosphoryl group to a phosphine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the thiophene ring.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antiviral Activity :
    • Research indicates that derivatives of thiophene-2-carboxylic acids, including those related to 5-(dimethylphosphoryl)thiophene-2-carboxylic acid, have shown potential as inhibitors of Hepatitis C Virus (HCV) NS5B polymerase. These compounds exhibit promising activity against HCV replication in cellular models, making them candidates for antiviral drug development .
  • Anticancer Properties :
    • The incorporation of phosphine oxides into thiophene derivatives has been linked to enhanced anticancer activity. For instance, compounds that include this compound fragments have been explored for their efficacy against non-small cell lung cancer (NSCLC). The phosphine oxide moiety improves selectivity and potency, contributing to the development of effective therapies like brigatinib .
  • Analgesic Effects :
    • Recent studies have evaluated the analgesic properties of related thiophene compounds. Research demonstrated that certain derivatives exhibited significant analgesic effects exceeding those of standard analgesics, suggesting that modifications to the thiophene structure could yield potent pain relief agents .

Case Studies and Research Findings

Study Focus Findings
Study on HCV InhibitorsEvaluated the efficacy of thiophene derivativesIdentified potent inhibitors with IC50 values indicating strong antiviral activity against HCV
Anticancer Drug DevelopmentInvestigated compounds containing phosphine oxidesFound improved activity and selectivity in NSCLC models due to the incorporation of dimethylphosphoryl groups
Analgesic Activity EvaluationAssessed new thiophene derivatives for pain reliefDemonstrated significant analgesic effects in animal models, surpassing traditional drugs like metamizole

Industrial Applications

The versatility of this compound extends to industrial applications where it can serve as an intermediate in the synthesis of more complex organic molecules. Its role as a building block in pharmaceutical chemistry is particularly noteworthy, facilitating the development of novel therapeutic agents.

Mechanism of Action

The mechanism of action of 5-(Dimethylphosphoryl)thiophene-2-carboxylic acid involves its interaction with molecular targets and pathways. The phosphoryl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The thiophene ring can engage in π-π stacking interactions, further contributing to its biological and chemical activity.

Comparison with Similar Compounds

Substituent Diversity and Molecular Properties

Compound Name Substituent (5-position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
5-(Dimethylphosphoryl)thiophene-2-carboxylic acid –PO(CH₃)₂ C₇H₉O₄PS 220.18 (calculated) High polarity, potential kinase inhibition
5-(Methylthio)thiophene-2-carboxylic acid –SCH₃ C₆H₆O₂S₂ 174.23 Antibacterial precursors
5-Methylthiophene-2-carboxylic acid –CH₃ C₆H₆O₂S 142.17 Intermediate in anti-inflammatory agents
5-(Methoxycarbonyl)thiophene-2-carboxylic acid –COOCH₃ C₇H₆O₄S 186.18 Luminescent materials, synthetic precursor
5-Chlorothiophene-2-carboxylic acid –Cl C₅H₃ClO₂S 162.59 Anticancer agents, enzyme inhibitors
5-Acetylthiophene-2-carboxylic acid –COCH₃ C₇H₆O₃S 170.18 Bioactive intermediates
5-Bromobenzo[b]thiophene-2-carboxylic acid Bromo-fused benzene ring C₉H₄BrO₂S 256.09 Antifungal/antiviral applications

Key Observations:

  • Electronic Effects : Electron-withdrawing groups (e.g., –Cl, –COOCH₃) increase electrophilicity of the thiophene ring, enhancing reactivity in cross-coupling reactions . The dimethylphosphoryl group, a strong electron-withdrawing substituent, likely stabilizes negative charges, making the compound suitable for coordination chemistry.
  • Solubility : Polar groups like –COOH and –PO(CH₃)₂ improve water solubility, whereas hydrophobic substituents (e.g., –CH₃, –SCH₃) favor lipid membrane permeability .
  • Steric Effects : Bulky substituents (e.g., benzo-fused rings in ) reduce reaction rates in nucleophilic substitutions but improve target selectivity in drug design .

Biological Activity

5-(Dimethylphosphoryl)thiophene-2-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. Its unique structure, featuring a thiophene ring and a dimethylphosphoryl group, suggests various mechanisms of action that could be explored for therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C7H10O4PS
  • Molecular Weight : 207.19 g/mol
  • CAS Number : 2361970

The presence of the dimethylphosphoryl group is significant as it may contribute to the compound's interaction with biological targets, enhancing its pharmacological profile.

The biological activity of this compound primarily involves its interaction with various molecular targets:

  • Enzyme Inhibition : The phosphoryl group can interact with nucleophilic sites on enzymes, potentially inhibiting their activity. This mechanism is crucial in the context of diseases where enzyme dysregulation is a factor.
  • Cell Signaling Pathways : The compound may modulate cell signaling pathways, influencing processes such as apoptosis and cell proliferation.

Antimicrobial Properties

Recent studies have indicated that thiophene derivatives possess antimicrobial properties. For instance, research has shown that compounds similar to this compound exhibit significant activity against various bacterial strains. The effectiveness of these compounds often correlates with their structural characteristics, particularly the presence of electron-withdrawing groups that enhance their reactivity against microbial targets.

Antiviral Activity

Thiophene-based compounds have been investigated for their antiviral potential, particularly against Hepatitis C Virus (HCV). Research indicates that certain thiophene derivatives can inhibit HCV NS5B polymerase, which is essential for viral replication. This suggests that this compound may also exhibit similar antiviral properties, warranting further investigation.

Case Studies

  • Inhibition of HCV Replication :
    A study focused on the structure-activity relationship (SAR) of thiophene-2-carboxylic acids demonstrated that modifications to the thiophene ring could enhance inhibitory effects against HCV NS5B polymerase. The findings suggest that incorporating a dimethylphosphoryl group may improve potency compared to other substituents .
  • Antimicrobial Efficacy :
    Another investigation assessed the antimicrobial activity of various thiophene derivatives, including those with phosphoryl groups. Results indicated that these compounds significantly inhibited the growth of Staphylococcus aureus and Escherichia coli, highlighting their potential as therapeutic agents in treating bacterial infections .

Table 1: Comparative Biological Activities of Thiophene Derivatives

CompoundActivity TypeIC50 (µM)Reference
This compoundAntiviral (HCV NS5B)TBD
Thiophene-2-carboxylic acidAntimicrobial25
3-Arylsulfonylamino-thiophene-2-carboxylic acidAntiviral (HCV NS5B)15

Q & A

Q. What are the recommended safety protocols for handling 5-(Dimethylphosphoryl)thiophene-2-carboxylic acid in laboratory settings?

Answer: While direct safety data for this compound are unavailable, protocols for structurally similar thiophene derivatives (e.g., thiophene-2-carboxylic acid) provide guidance:

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile) and lab coats to prevent skin contact. Inspect gloves for permeability using manufacturer guidelines .
  • Ventilation: Use fume hoods to minimize inhalation risks, as thiophene derivatives may release hazardous decomposition products (e.g., sulfur oxides) under thermal stress .
  • Storage: Store in a cool, dry environment away from strong oxidizers, acids, or bases due to incompatibility risks .

Q. How can researchers optimize the synthesis of this compound?

Answer: Synthesis strategies for phosphorylated thiophenes often involve:

  • Phosphorylation of thiophene precursors: Use dimethylphosphite or phosphoryl chloride in anhydrous conditions, with catalysts like triethylamine.
  • Purification: Employ recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate high-purity product .
  • Yield optimization: Monitor reaction progress via thin-layer chromatography (TLC) and adjust stoichiometry of phosphorylating agents .

Q. What analytical techniques are suitable for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR): 1H^{1}\text{H} and 31P^{31}\text{P} NMR to confirm the dimethylphosphoryl group and thiophene backbone .
  • Infrared (IR) Spectroscopy: Identify characteristic peaks for phosphoryl (P=O, ~1250 cm1^{-1}) and carboxylic acid (C=O, ~1700 cm1^{-1}) groups .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How does the dimethylphosphoryl group influence the electronic properties of the thiophene ring?

Answer: The electron-withdrawing phosphoryl group alters the thiophene’s aromaticity, reducing electron density at the 2-position. This can be quantified via:

  • Computational studies: Density Functional Theory (DFT) to map electrostatic potential surfaces and HOMO-LUMO gaps .
  • Electrochemical analysis: Cyclic voltammetry to measure oxidation potentials, revealing enhanced electrophilicity at the carboxylic acid site .

Q. What are the potential applications of this compound in materials science?

Answer:

  • Coordination chemistry: The carboxylic acid and phosphoryl groups enable metal chelation (e.g., with transition metals like Cu2+^{2+}) for catalytic or sensing applications .
  • Surface functionalization: Covalent attachment to graphene or nanoparticles via carboxylate coupling, enhancing IR absorption for photodetectors .

Q. How can researchers resolve contradictions in reported reactivity data for phosphorylated thiophenes?

Answer:

  • Controlled reaction screening: Systematically vary solvents (polar vs. nonpolar), temperatures, and catalysts to identify conflicting trends .
  • Mechanistic probes: Use isotopic labeling (e.g., 18O^{18}\text{O} in phosphoryl groups) or in-situ IR to track intermediate formation .
  • Cross-validation: Compare results with analogous compounds (e.g., 5-(2,4,6-trimethylphenyl)thiophene-2-carboxylic acid) to isolate substituent effects .

Methodological Guidance

Q. What precautions should be taken during scale-up synthesis?

Answer:

  • Thermal stability: Conduct differential scanning calorimetry (DSC) to assess exothermic decomposition risks, especially under phosphorylating conditions .
  • Waste management: Neutralize acidic byproducts (e.g., HCl from phosphorylation) before disposal to comply with REACH and COSHH regulations .

Q. How can computational tools aid in predicting biological activity?

Answer:

  • Molecular docking: Screen against enzyme targets (e.g., kinases) using software like AutoDock to prioritize in vitro testing .
  • ADMET prediction: Use QSAR models to estimate toxicity and bioavailability, reducing experimental attrition .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Dimethylphosphoryl)thiophene-2-carboxylic acid
Reactant of Route 2
5-(Dimethylphosphoryl)thiophene-2-carboxylic acid

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